2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide 2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0988681
InChI: InChI=1S/C14H13BrN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21)
SMILES: CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br)C
Molecular Formula: C14H13BrN4OS
Molecular Weight: 365.25 g/mol

2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide

CAS No.:

Cat. No.: VC0988681

Molecular Formula: C14H13BrN4OS

Molecular Weight: 365.25 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide -

Specification

Molecular Formula C14H13BrN4OS
Molecular Weight 365.25 g/mol
IUPAC Name 2-bromo-N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C14H13BrN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21)
Standard InChI Key OAGDTZFGVTVPMB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br)C
Canonical SMILES CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2Br)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator